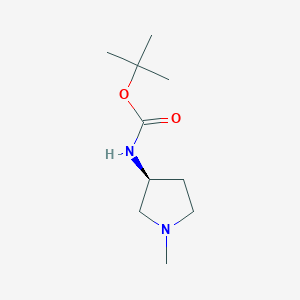![molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2](/img/structure/B2875531.png)
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties.
Mécanisme D'action
Target of Action
The primary targets of 1-(3-Fluorophenyl)bicyclo[11It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 1-(3-Fluorophenyl)bicyclo[11The bicyclo[111]pentane (BCP) motif adds three-dimensional character and saturation to compounds . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .
Pharmacokinetics
The ADME properties of 1-(3-Fluorophenyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the BCP motif could potentially enhance the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used to replace the phenyl ring in a γ-secretase inhibitor, resulting in higher activity and improved physicochemical properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(3-Fluorophenyl)bicyclo[11It’s known that chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane typically involves the reaction of 3-fluorophenyl iodide with [1.1.1]propellane. This reaction can be facilitated by visible light-induced photoredox catalysis, which allows for the formation of the desired product under mild conditions . Another method involves the use of electron donor-acceptor complexes for the perfluoroalkylation of [1.1.1]propellane . Industrial production methods focus on scalability and efficiency, often employing flow chemistry techniques to produce the compound in large quantities .
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs .
Applications De Recherche Scientifique
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Phenylbicyclo[1.1.1]pentane: Lacks the fluorine atom, resulting in different physicochemical properties.
1-(4-Fluorophenyl)bicyclo[1.1.1]pentane: The fluorine atom is positioned differently, affecting its reactivity and applications.
1-(3-Chlorophenyl)bicyclo[1.1.1]pentane: The chlorine atom provides different electronic effects compared to fluorine.
The uniqueness of 1-(3-Fluorophenyl)bicyclo[11
Propriétés
IUPAC Name |
1-(3-fluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMDYGEJPCRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
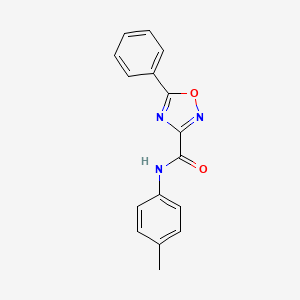
![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)
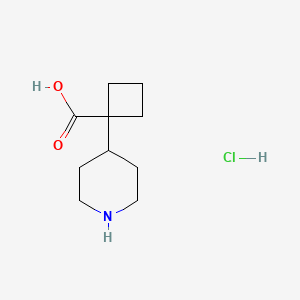

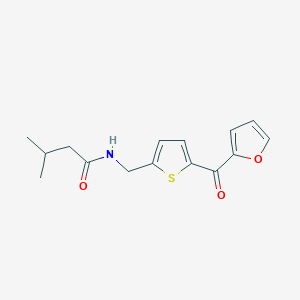
![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)
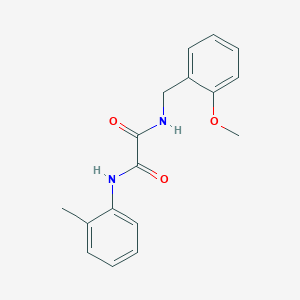
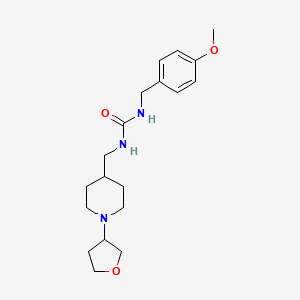
![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)
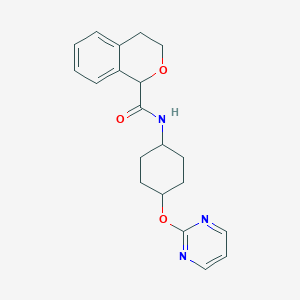
![2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2875467.png)

